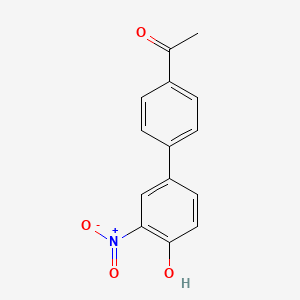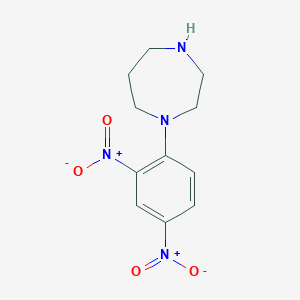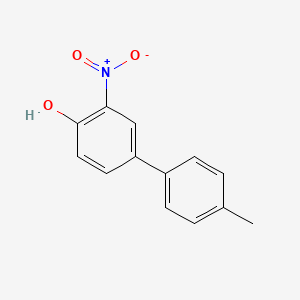
4-(4-Methylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-nitrophenol, 95% (4-MNP95) is an organic compound belonging to the class of nitrophenols. It is a yellowish-brown solid with a melting point of about 115-116°C and a boiling point of about 315-316°C. 4-MNP95 is an important intermediate in the synthesis of various organic compounds. It is also used in a variety of scientific research applications, including enzyme inhibition, drug design, and DNA synthesis.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as an enzyme inhibitor in biochemical assays and drug design. It can also be used in DNA synthesis and as a reagent for the synthesis of other organic compounds. 4-(4-Methylphenyl)-2-nitrophenol, 95% has been used in the study of enzyme structure and function, and in the development of new drugs. It has also been used in the study of the physiological effects of drugs and in the development of new diagnostic tests.
Wirkmechanismus
4-(4-Methylphenyl)-2-nitrophenol, 95% is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. 4-(4-Methylphenyl)-2-nitrophenol, 95% has also been found to bind to DNA and inhibit transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been found to bind to DNA and inhibit transcription. In addition, 4-(4-Methylphenyl)-2-nitrophenol, 95% has been found to have antimicrobial activity and to be toxic to some bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(4-Methylphenyl)-2-nitrophenol, 95% is its availability and ease of synthesis. It can be synthesized in a two-step process, and the product has a purity of 95%. This makes it an ideal reagent for the synthesis of other organic compounds. However, 4-(4-Methylphenyl)-2-nitrophenol, 95% is toxic and should be handled with caution. In addition, it has a limited shelf life and should be stored in a cool, dry place.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Methylphenyl)-2-nitrophenol, 95% in scientific research. These include further studies into the biochemical and physiological effects of 4-(4-Methylphenyl)-2-nitrophenol, 95%, as well as its use in drug design and the development of new diagnostic tests. It could also be used in the study of enzyme structure and function, and in the development of new drugs. In addition, 4-(4-Methylphenyl)-2-nitrophenol, 95% could be used as a reagent for the synthesis of other organic compounds.
Synthesemethoden
4-(4-Methylphenyl)-2-nitrophenol, 95% can be synthesized in a two-step process. The first step involves the nitration of 4-methylphenol with nitric acid. The reaction is carried out at a temperature of about 40-50°C and yields 4-(4-Methylphenyl)-2-nitrophenol, 95% as the major product. The second step involves the purification of the crude product by recrystallization. This can be done using methanol or ethanol as the solvent, and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAWTUBGOPTJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608967 |
Source


|
| Record name | 4'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-49-4 |
Source


|
| Record name | 4'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

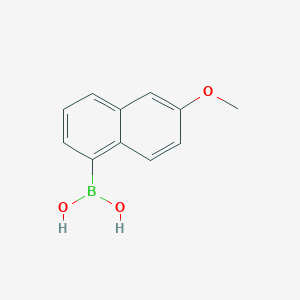
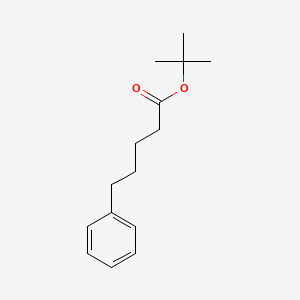



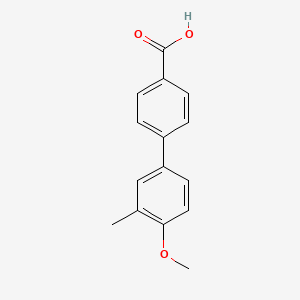
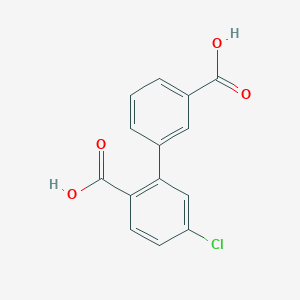



![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)
